PTH-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

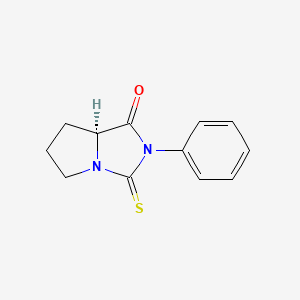

(7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357544 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29635-99-2 | |

| Record name | PTH-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Interplay of Parathyroid Hormone and L-Proline in Cellular Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The term "PTH-L-proline" does not denote a recognized molecular entity in current scientific literature. This guide interprets the topic as an inquiry into two distinct but intersecting areas: the complex signaling cascades initiated by Parathyroid Hormone (PTH) and the multifaceted roles of the amino acid L-proline in cellular signaling, including its critical structural contributions to the PTH receptor. We will first dissect the canonical and non-canonical signaling pathways of PTH through its primary receptor, PTH1R. A significant focus will be placed on the indispensable role of proline-rich motifs within the PTH1R structure for orchestrating downstream signal amplification, particularly through the ERK1/2 pathway. Subsequently, we will explore the independent signaling functions of L-proline, from its involvement in redox homeostasis to its influence on major signaling hubs. This guide synthesizes foundational knowledge with advanced mechanistic insights, providing detailed experimental protocols and visual aids to empower researchers in this field.

Part 1: The Parathyroid Hormone (PTH) Signaling Nexus

Parathyroid Hormone is the principal endocrine regulator of calcium and phosphate homeostasis.[1] Its biological effects, which range from bone remodeling to renal calcium reabsorption, are mediated primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G-protein-coupled receptor (GPCR).[2] The binding of PTH to PTH1R initiates a sophisticated network of intracellular signaling pathways that determine the cellular response.

PTH1R: The Central Transducer

PTH1R is a versatile receptor that couples to multiple G-protein subtypes and other signaling effectors, allowing for a pleiotropy of cellular outcomes.[2] The N-terminal fragments of PTH are considered to contain the key determinants for receptor interaction and activation.[2] The nature of the physiological response to PTH1R activation is highly context-dependent, varying with the target cell type, the structure of the bound ligand, and the duration of the stimulus.[2] For instance, intermittent PTH administration produces a net anabolic effect on bone, a principle leveraged in osteoporosis therapies, whereas continuous exposure can lead to bone resorption.[3]

Canonical G-Protein-Coupled Signaling Pathways

Upon PTH binding, PTH1R undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins. The two major canonical pathways are:

-

The Gαs/PKA Pathway: This is the primary signaling route for PTH1R.[2] Activation of Gαs leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, including the transcription factor CREB (cAMP Response Element-Binding Protein), to modulate gene expression.[3]

-

The Gαq/PKC Pathway: PTH1R can also couple to Gαq, which activates Phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for mediating certain PTH effects, including the stimulation of mitogen-activated protein kinases (MAPKs).[3]

Figure 1: Canonical G-protein signaling pathways activated by PTH.

The Critical Role of Proline-Rich Motifs in β-Arrestin-Mediated Signaling

Beyond G-protein coupling, PTH stimulation also triggers the recruitment of β-arrestins to the PTH1R. β-arrestins were initially characterized for their role in GPCR desensitization and internalization. However, they are now recognized as versatile scaffold proteins that initiate a second wave of G-protein-independent signaling.[5]

A key event in this pathway is the activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). PTH-induced ERK1/2 activation is a complex process involving both G-protein-dependent (via PKC) and β-arrestin-dependent mechanisms.[5] The β-arrestin-mediated component is particularly noteworthy as it relies on the structural integrity of the PTH1R's intracellular C-terminus.

Specifically, research has identified four proline-rich motifs (PxxP) within the PTH1R C-terminus that are essential for this process.[5] These motifs serve as docking sites for the SH3 domain of the non-receptor tyrosine kinase c-Src. Upon PTH stimulation, β-arrestin2 is recruited to the receptor, where it acts as a scaffold, bringing c-Src into proximity with the receptor complex. This scaffolding function, mediated by the proline-rich motifs, is a prerequisite for c-Src activation and the subsequent phosphorylation cascade that leads to ERK1/2 activation.[5] Deletion or mutation of these proline-rich motifs abrogates the interaction with the β-arrestin/c-Src complex and significantly attenuates ERK1/2 signaling.[5]

Figure 2: Role of Proline-rich motifs in β-Arrestin-mediated ERK1/2 activation.

Crosstalk with Wnt/β-Catenin Signaling

Recent evidence has unveiled a direct interaction between the PTH and Wnt signaling pathways. PTH can activate the canonical Wnt pathway by promoting the formation of a ternary complex between PTH, PTH1R, and the Wnt co-receptor, Low-density lipoprotein receptor-related protein 6 (LRP6).[6] This interaction, which requires PKA activation, leads to the phosphorylation of LRP6 and the recruitment of the scaffold protein Axin. This sequesters the β-catenin destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF target genes.[6] This pathway is distinct from canonical Wnt signaling as it does not require a Wnt ligand.[6]

Part 2: L-Proline as an Independent Modulator of Cellular Signaling

L-proline is not merely a building block for proteins; it is a unique imino acid with multifaceted roles in cellular metabolism, stress response, and signaling.[7][8]

Proline Metabolism and Redox Homeostasis

The interconversion of proline and its precursor, Δ1-pyrroline-5-carboxylate (P5C), forms a metabolic cycle that is intricately linked to cellular redox balance.[8]

-

Proline Synthesis: The synthesis of proline from glutamate consumes NADPH, thus influencing the cellular NADP+/NADPH ratio.[9]

-

Proline Catabolism: The oxidation of proline by proline dehydrogenase (PRODH) in the mitochondria produces reactive oxygen species (ROS) as a byproduct.[8] This controlled ROS production can act as a signaling mechanism, influencing pathways sensitive to redox state, such as the stabilization of Hypoxia-Inducible Factor (HIF).[8]

Proline's Influence on Key Signaling Pathways

Beyond its role in redox signaling, proline availability and metabolism can directly modulate several key pathways:

-

Amino Acid Stress Response (AAR): The charging of tRNA with proline is a key signal of amino acid sufficiency.[8] This leads to the inactivation of the GCN2 kinase, a central regulator of the AAR, thereby influencing protein translation and stress adaptation.[8]

-

Epigenetic Modifications: L-proline supplementation has been shown to increase DNA methylation by altering the balance of 5-methylcytosine and 5-hydroxy-methylcytosine, suggesting a role in epigenetic regulation.[8]

-

Collagen Synthesis and Tissue Repair: As a major component of collagen, proline availability is rate-limiting for the synthesis of this crucial extracellular matrix protein.[10] This function is vital in processes like wound healing and tissue regeneration.[10]

Part 3: Experimental Methodologies & Protocols

To investigate the signaling pathways discussed, a combination of biochemical and cell-based assays is required. The following protocols provide a self-validating framework for studying PTH1R signaling.

Protocol 1: Quantifying PTH-Induced cAMP Accumulation

This protocol measures the activation of the Gαs pathway.

Causality: A direct measure of adenylyl cyclase activation downstream of PTH1R, confirming receptor functionality and Gαs coupling.

Methodology:

-

Cell Culture: Plate HEK-293 cells stably expressing human PTH1R in 24-well plates and grow to 80-90% confluency.

-

Pre-treatment: Wash cells with serum-free DMEM and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 20 minutes at 37°C to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of PTH (1-34) (e.g., 10⁻¹² M to 10⁻⁶ M) or vehicle control. Incubate for 15 minutes at 37°C.

-

Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

-

Quantification: Measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Normalize cAMP concentrations to total protein content. Plot a dose-response curve to determine the EC50 value for PTH.

Protocol 2: Co-Immunoprecipitation (Co-IP) of PTH1R and β-Arrestin2

This protocol validates the physical interaction between the receptor and its scaffolding partner.

Causality: Demonstrates the PTH-dependent recruitment of β-arrestin2 to the PTH1R, a critical step for G-protein-independent signaling.

Methodology:

-

Cell Culture & Transfection: Co-transfect HEK-293 cells with FLAG-tagged PTH1R and HA-tagged β-arrestin2 constructs.

-

Stimulation: 48 hours post-transfection, starve cells for 2 hours and then stimulate with 100 nM PTH (1-34) for 5, 15, or 30 minutes. Include an unstimulated control.

-

Lysis: Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate cell lysates with anti-FLAG M2 affinity gel overnight at 4°C to pull down the PTH1R.

-

Washing: Wash the beads extensively with Co-IP buffer to remove non-specific binders.

-

Elution & Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect co-precipitated β-arrestin2. Use an anti-FLAG antibody to confirm the immunoprecipitation of PTH1R.

Figure 3: Workflow for Co-Immunoprecipitation of PTH1R and β-Arrestin2.

Protocol 3: Western Blotting for Phosphorylated ERK1/2

This protocol quantifies the activation of a key downstream kinase.

Causality: Measures the integrated output of both G-protein and β-arrestin pathways that converge on ERK activation.

Methodology:

-

Cell Culture & Starvation: Plate cells (e.g., Saos-2 osteosarcoma cells) and grow to confluency. Serum-starve overnight before the experiment.

-

Stimulation: Treat cells with 100 nM PTH (1-34) for a time course (e.g., 0, 2, 5, 10, 30, 60 minutes).

-

Lysis: Immediately lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE & Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST.

-

Incubate with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping & Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

-

Densitometry: Quantify band intensities and express p-ERK levels as a ratio to total ERK.

Quantitative Data Summary

The following table provides representative quantitative values for PTH1R signaling events. Actual values may vary depending on the cell system and experimental conditions.

| Parameter | Ligand | Typical Value | Cell System | Reference |

| Binding Affinity (Kd) | PTH (1-34) | ~1-5 nM | COS-7, HEK-293 | [2] |

| cAMP EC50 | PTH (1-34) | ~0.1-1 nM | HEK-293 | [2] |

| Peak ERK1/2 Activation | PTH (1-34) | 5-10 minutes | HEK-293 | [5] |

| β-Arrestin Recruitment | PTH (1-34) | 5-15 minutes | HEK-293 |

Conclusion

The signaling landscape governed by Parathyroid Hormone is a paradigm of GPCR complexity, involving intricate layers of G-protein activation, β-arrestin scaffolding, and pathway crosstalk. A crucial, yet often underappreciated, aspect of this regulation lies in the primary structure of the PTH1R itself, where proline-rich motifs are essential for assembling the signaling machinery required for robust ERK1/2 activation. Concurrently, L-proline operates as an independent signaling molecule, primarily by modulating cellular redox status and influencing metabolic and stress-response pathways. For researchers in endocrinology and drug development, understanding these distinct yet interwoven roles is paramount for designing novel therapeutics that can selectively modulate PTH signaling for the treatment of diseases like osteoporosis and hypoparathyroidism.

References

- Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. (2023). PMC.

- PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. (n.d.). PMC - NIH.

- Parathyroid hormone-dependent signaling pathways regulating genes in bone cells. (n.d.). PubMed.

- The Parathyroid Hormone | PTH | Calcium Regulation | Endocrine Physiology. (2023). YouTube.

- Connecting proline metabolism and signaling pathways in plant senescence. (n.d.). Frontiers.

- Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. (2015). PubMed.

- Proline metabolism and redox; maintaining a balance in health and disease. (2021). PMC.

- Parathyroid Hormone Signaling in Bone Cells. (n.d.). Grantome.

- What is the mechanism of action of L-Proline?. (n.d.). FAQ - Guidechem.

- Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. (n.d.). PMC - PubMed Central.

- Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny. (n.d.). Frontiers.

- The Multifaceted Roles of Proline in Cell Behavior. (n.d.). Frontiers.

- Proline-rich motifs in the parathyroid hormone (PTH)

- Effects of L-proline on the Growth Performance, and Blood Parameters in Weaned Lipopolysaccharide (LPS)-challenged Pigs. (n.d.). PMC - NIH.

- Efficacy of L-proline administration on the early responses during cutaneous wound healing in rats. (2025).

-

Chronic antihypertensive effects of captopril (SQ 14,225), an orally active angiotensin I-converting enzyme inhibitor, in conscious 2-kidney renal hypertensive rats. (1978). Sci-Hub. [Link]

- Parathyroid hormone signaling through low-density lipoprotein-rel

Sources

- 1. Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parathyroid hormone-dependent signaling pathways regulating genes in bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Parathyroid hormone signaling through low-density lipoprotein-related protein 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of proline in cell wall synthesis and plant development and its implications in plant ontogeny [frontiersin.org]

- 8. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 9. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to PTH-L-proline: Structure, Properties, and Analytical Methodologies

This guide provides a comprehensive technical overview of Phenylthiohydantoin-L-proline (PTH-L-proline), a critical derivative in the field of protein sequencing. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its formation via Edman degradation, and the analytical techniques essential for its identification and quantification. The content herein is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding.

Introduction: The Significance of this compound in Protein Chemistry

The precise sequence of amino acids in a polypeptide chain dictates its three-dimensional structure and, consequently, its biological function. For decades, the Edman degradation, a method developed by Pehr Edman, has been a cornerstone of N-terminal protein sequencing.[1][2][3] This elegant, stepwise chemical process allows for the sequential removal and identification of amino acids from the N-terminus of a peptide or protein.[2] At the heart of this technique lies the formation of stable phenylthiohydantoin (PTH) amino acid derivatives, one for each of the 20 proteinogenic amino acids.

This compound holds a unique position among these derivatives due to the distinctive cyclic structure of the proline residue itself. As the only proteinogenic secondary amine, proline's incorporation into the PTH framework results in a molecule with specific conformational and chemical properties that influence its analysis. A thorough understanding of this compound is, therefore, not merely academic but essential for accurate protein sequencing and, by extension, for advancements in proteomics, drug discovery, and molecular biology.

Chemical Structure and Synthesis of this compound

The chemical structure of this compound is characterized by the fusion of the phenylthiohydantoin ring with the pyrrolidine ring of the original L-proline residue. Its systematic IUPAC name is (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one.

Molecular Formula: C₁₂H₁₂N₂OS[2]

Molecular Weight: 232.30 g/mol [2]

The synthesis of this compound is an integral part of the Edman degradation cycle. This process can be conceptualized as a two-stage reaction:

-

Coupling: The peptide or protein is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The uncharged N-terminal amino group of the proline residue acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group of PITC. This forms a phenylthiocarbamoyl (PTC) derivative of the peptide.

-

Cleavage and Cyclization: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This acidic environment facilitates the cleavage of the N-terminal PTC-proline residue from the rest of the peptide chain, forming an anilinothiazolinone (ATZ) derivative. The ATZ-proline is unstable and is subsequently converted to the more stable this compound through treatment with aqueous acid. This conversion step is crucial for reliable analysis.

The overall workflow of the Edman degradation leading to the formation of PTH-amino acids is depicted in the following diagram:

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical for its handling, analysis, and interpretation of experimental results. A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂N₂OS | [2] |

| Molecular Weight | 232.30 g/mol | [2] |

| Appearance | White to off-white powder | [4][5] |

| Melting Point | 177 - 181 °C | [4][5] |

| Solubility | While specific quantitative data is not readily available, based on its structure, this compound is expected to be soluble in organic solvents commonly used in reversed-phase HPLC, such as acetonitrile and methanol, and sparingly soluble in water. | Inferred from structure and HPLC protocols |

| Stability | PTH-amino acids are generally stable under the acidic conditions of their formation and analysis. However, prolonged exposure to strong acids or bases can lead to degradation. | General chemical knowledge |

Chemical Properties and Spectroscopic Characterization

The chemical reactivity of this compound is largely centered around the stability of the phenylthiohydantoin ring system. This stability is a key feature that allows for its isolation and analysis.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While a comprehensive public database of the spectra for all PTH-amino acids is not readily accessible, the expected spectral features can be predicted based on the molecule's structure. The Spectral Database for Organic Compounds (SDBS) maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan lists an entry for Phenylthiohydantoin-proline under SDBS No. 5906, though direct access to the spectra is not universally available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aliphatic protons of the pyrrolidine ring. The aromatic protons of the phenyl group will appear in the downfield region (typically 7.0-8.0 ppm). The chemical shifts of the protons on the carbon adjacent to the nitrogen atoms will be influenced by the electron-withdrawing effects of the carbonyl and thiocarbonyl groups.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl and thiocarbonyl carbons at the downfield end of the spectrum. The aromatic carbons will resonate in the 120-140 ppm range. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl group.

-

C=S stretch: A band in the region of 1050-1250 cm⁻¹ for the thiocarbonyl group.

-

C-N stretch: Absorptions in the fingerprint region.

-

Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the identity of PTH-amino acids. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a strong signal for the protonated molecule [M+H]⁺ at m/z 233.3. Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is unique to the structure of this compound, providing definitive identification.

Experimental Protocol: HPLC Analysis of this compound

The identification of PTH-amino acids produced during Edman degradation is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). The principle of this technique is the separation of the different PTH-amino acids based on their hydrophobicity. Identification is made by comparing the retention time of the unknown peak with that of a known PTH-amino acid standard.

Causality Behind Experimental Choices

-

Reversed-Phase Column (C18): A C18 column is the standard choice for separating PTH-amino acids. The nonpolar C18 stationary phase interacts with the hydrophobic regions of the PTH derivatives, allowing for their separation based on differences in hydrophobicity.

-

Mobile Phase Gradient: A gradient elution is typically employed, where the concentration of an organic solvent (e.g., acetonitrile) in an aqueous buffer is gradually increased. This allows for the elution of both the more polar and the more hydrophobic PTH-amino acids in a single chromatographic run.

-

UV Detection: PTH-amino acids have a strong UV absorbance at around 269 nm due to the phenylthiohydantoin chromophore. This allows for sensitive detection and quantification.

Step-by-Step Methodology

The following is a generalized protocol for the HPLC analysis of PTH-amino acids. Specific parameters may need to be optimized depending on the HPLC system and column used.

-

Preparation of Mobile Phases:

-

Mobile Phase A: Prepare an aqueous buffer, for example, 5% tetrahydrofuran in 15 mM sodium acetate, adjusted to pH 3.8 with acetic acid. Filter through a 0.2 µm filter and degas.

-

Mobile Phase B: Prepare a solution of acetonitrile. Filter through a 0.2 µm filter and degas.

-

-

HPLC System and Column:

-

Use a standard HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV detector.

-

Equip the system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). Maintain the column temperature at a constant value, for example, 40 °C, to ensure reproducible retention times.

-

-

Chromatographic Conditions:

-

Flow Rate: Set the flow rate to a typical value for a 4.6 mm ID column, such as 1.0 mL/min.

-

Detection Wavelength: Set the UV detector to 269 nm.

-

Injection Volume: Inject a standard volume of the PTH-amino acid sample (e.g., 10-20 µL).

-

Gradient Program: A typical gradient might be:

-

0-2 min: 10% B

-

2-17 min: 10-50% B (linear gradient)

-

17-20 min: 50-90% B (linear gradient)

-

20-22 min: 90% B (isocratic)

-

22-23 min: 90-10% B (linear gradient)

-

23-30 min: 10% B (isocratic, for column re-equilibration)

-

-

-

Sample Analysis and Identification:

-

Inject a standard mixture of known PTH-amino acids to determine their retention times.

-

Inject the unknown sample from the Edman degradation cycle.

-

Identify the PTH-amino acid in the unknown sample by matching its retention time to that of the corresponding standard.

-

The logical workflow for HPLC analysis of PTH-amino acids can be visualized as follows:

Conclusion

This compound is a fundamentally important molecule in the realm of protein chemistry. Its unique structural features, stemming from the parent L-proline, necessitate a nuanced understanding for its accurate analysis. This guide has provided a detailed examination of the structure, properties, and analytical methodologies pertaining to this compound. By integrating theoretical principles with practical experimental considerations, it is our hope that this document will serve as a valuable resource for researchers and scientists in their pursuit of elucidating the primary structure of proteins, a critical step in understanding their function and role in biological systems.

References

-

Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 854061, this compound. [Link]

-

Gomes, A. V. (2022). On 'A method for the determination of amino acid sequence in peptides' by P. Edman. Biophysical Chemistry, 288, 106852. [Link]

Sources

A Technical Guide to the Discovery, Synthesis, and Analysis of Phenylthiohydantoin-L-proline (PTH-L-proline)

Abstract

This technical guide provides an in-depth exploration of Phenylthiohydantoin-L-proline (PTH-L-proline), a critical derivative formed during the sequential analysis of proteins and peptides. We will delve into its historical context within the revolutionary Edman degradation technique, detail the precise chemical mechanisms of its formation, and present validated protocols for its de novo synthesis as an analytical standard. Furthermore, this guide covers the physicochemical properties and the modern analytical workflows used for its unambiguous identification. Special consideration is given to the unique challenges and mechanistic nuances that proline, as a secondary amine, introduces into the sequencing process. This document is intended for researchers, chemists, and drug development professionals engaged in protein characterization and analysis.

Introduction & Foundational Concepts

Clarifying the Nomenclature: A Tale of Two PTHs

In the realm of biochemistry, the acronym "PTH" can lead to significant confusion. It is imperative to distinguish between:

-

Phenylthiohydantoin (PTH): The subject of this guide, a class of chemical compounds that are the stable, cyclized derivatives of amino acids formed during Edman degradation.

-

Parathyroid Hormone (PTH): A polypeptide hormone crucial for calcium homeostasis in vertebrates.[1]

This document will focus exclusively on the phenylthiohydantoin derivatives, specifically that of L-proline.

The Central Role of L-Proline in Protein Structure

L-proline holds a unique position among the 20 proteinogenic amino acids. Its aliphatic side chain is covalently bonded to the nitrogen atom of the peptide backbone, forming a distinctive five-membered pyrrolidine ring.[2][3] This cyclic structure makes proline a secondary amine, a feature that imposes significant conformational rigidity on the polypeptide chain and influences protein folding kinetics.[2] This structural uniqueness is also the source of specific behaviors and challenges during chemical sequencing, as will be explored.

The Genesis of Protein Sequencing: The Edman Degradation

The ability to determine the primary structure of a protein—its amino acid sequence—is fundamental to understanding its function. In 1950, Pehr Edman developed a method of sequencing that revolutionized protein chemistry.[4] The Edman degradation is a masterful process of sequential chemistry that removes one amino acid at a time from the amino-terminus (N-terminus) of a peptide without hydrolyzing the other peptide bonds.[5] The genius of the method lies in the conversion of each cleaved amino acid into a stable, identifiable Phenylthiohydantoin (PTH) derivative, allowing for its subsequent analysis.[4][5][6] this compound is the specific derivative generated when L-proline is the N-terminal residue in a given cycle.

The Edman Degradation Pathway to this compound

The formation of this compound via Edman degradation is a sequential, three-step process performed in cycles. Each cycle reveals the identity of the subsequent amino acid in the chain.

Step 1: Coupling with Phenyl Isothiocyanate (PITC)

The cycle begins with the reaction of the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions (pH ~8.5-9.0). The alkalinity is crucial as it ensures the N-terminal secondary amine of proline is deprotonated and thus sufficiently nucleophilic to attack the electrophilic carbon of the isothiocyanate group. This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide).[5][6][7]

Step 2: Cleavage with Anhydrous Acid

The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The anhydrous condition is critical to prevent non-specific acid hydrolysis of the peptide backbone. In this step, the sulfur atom of the thiourea moiety attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue from the peptide chain, releasing it as an unstable anilinothiazolinone (ATZ) derivative (ATZ-proline) and leaving behind a shortened peptide chain ready for the next cycle.[5][6][7]

Step 3: Conversion to Phenylthiohydantoin (PTH)

The ATZ-amino acid derivative is unstable and not well-suited for direct analysis.[6] Therefore, it is selectively extracted into an organic solvent and subsequently treated with aqueous acid and heat. This final step facilitates a rearrangement of the ATZ ring into the more stable, isomeric 3-phenyl-2-thiohydantoin (PTH) derivative.[6][8] The resulting this compound is a robust molecule that can be readily identified using chromatography.

Caption: The three-step Edman degradation cycle for an N-terminal proline residue.

De Novo Synthesis of this compound for Analytical Standards

The Critical Need for Pure Standards

The identification of PTH derivatives from an Edman sequencer is almost exclusively performed by comparing their chromatographic retention times against those of known, pure standards.[9][10] Therefore, having access to high-purity, synthetically derived this compound is a prerequisite for accurate and quantitative protein sequencing. Several methods exist for the chemical synthesis of PTH-amino acids.[11] A validated and straightforward approach for proline involves the reaction of N-acetylproline with ammonium thiocyanate.[12]

Validated Synthesis Protocol: Acetylproline & Ammonium Thiocyanate

This protocol describes a self-validating system for producing this compound, which can be confirmed by mass spectrometry and HPLC analysis against commercially available standards.

Materials:

-

N-Acetyl-L-proline

-

Ammonium thiocyanate

-

Acetic anhydride

-

Glacial acetic acid

-

Ethyl acetate

-

Hexane

Step-by-Step Methodology:

-

Activation: In a dry flask under an inert atmosphere, dissolve N-Acetyl-L-proline and ammonium thiocyanate in a mixture of glacial acetic acid and acetic anhydride.

-

Reaction: Gently heat the mixture (e.g., 80°C) for a defined period (e.g., 60 minutes) to facilitate the formation of the thiohydantoin ring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, the reaction mixture is quenched with water. The product is then extracted into an organic solvent such as ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from an ethyl acetate/hexane solvent system.

-

Validation: The purity and identity of the synthesized this compound are confirmed.

-

HPLC: The product is analyzed by reversed-phase HPLC to confirm a single major peak.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the expected molecular weight (m/z).

-

Melting Point: The melting point is measured and compared to the literature value.

-

Caption: Workflow for the de novo synthesis and validation of this compound.

Physicochemical Properties and Analytical Characterization

Key Properties of this compound

A summary of the key chemical and physical properties of this compound is essential for its handling and analysis.

| Property | Value | Source |

| IUPAC Name | (7aS)-2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | [13] |

| Molecular Formula | C₁₂H₁₂N₂OS | [13] |

| Molecular Weight | 232.30 g/mol | [13] |

| CAS Number | 29635-99-2 | [13] |

| Appearance | White to off-white crystalline powder |

Analytical Workflow for Identification

The gold standard for the identification of PTH-amino acids is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9][10]

4.2.1. Principle of Reversed-Phase HPLC In RP-HPLC, PTH derivatives are separated based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic PTH derivatives interact more strongly with the stationary phase and thus have longer retention times. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the compounds from the column.

4.2.2. Step-by-Step HPLC Protocol

-

Sample Preparation: The this compound sample (from the sequencer or synthesis) is dissolved in a suitable solvent, typically the initial mobile phase.

-

Injection: A precise volume (e.g., 5-10 µL) is injected into the HPLC system.

-

Separation: The sample is passed through a C18 column (e.g., 150 x 4.6 mm) maintained at a constant temperature (e.g., 40°C).[14]

-

Elution: A binary solvent gradient is applied. For example:

-

Solvent A: Aqueous buffer (e.g., 10 mM Ammonium Phosphate, pH 2.5)

-

Solvent B: Acetonitrile

-

A linear gradient from ~20% B to 45% B over 12-15 minutes is typical.[14]

-

-

Detection: The column eluent is monitored by a UV detector at a wavelength where the PTH chromophore absorbs strongly, typically 254 nm or 269 nm.[14][15]

-

Identification: The retention time of the unknown peak is compared to the retention time of the authenticated this compound standard run under identical conditions.

Caption: Standard analytical workflow for the identification of this compound.

Field Insights: The Proline "Problem"

From an operational perspective, proline presents a unique challenge in automated Edman degradation. The cleavage of the PTC-proline residue (Step 2) is often less efficient and slower compared to other amino acids. This incomplete cleavage can result in a "carry-over" of the proline signal into the subsequent sequencing cycle.[16] Consequently, the chromatogram for the next cycle will show not only the new PTH-amino acid but also a residual peak for this compound. Experienced protein chemists learn to recognize this pattern as indicative of a proline residue at the previous position, but it can complicate the de novo sequencing of unknown proteins.

Conclusion and Future Outlook

The formation of Phenylthiohydantoin-L-proline is a cornerstone of the Edman degradation, a technique that has been indispensable to protein science for over seven decades. Understanding the precise mechanism of its synthesis, the methods for its de novo preparation, and the nuances of its analysis are fundamental skills for any researcher in the field of proteomics and protein drug development. While mass spectrometry has emerged as a powerful high-throughput alternative for protein identification, Edman degradation remains the definitive method for N-terminal sequence confirmation, a critical quality attribute for recombinant protein therapeutics.[4][16] The chemistry of this compound, therefore, continues to be of high relevance and importance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 854061, this compound. Retrieved from [Link].

-

Wikipedia (2024). Edman degradation. Retrieved from [Link].

-

Vogel, J. S., Grant, P. G., Buchholz, B. A., Dingley, K. H., & Turteltaub, K. W. (2001). Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry. Proceedings of the National Academy of Sciences, 98(7), 3557–3562. Retrieved from [Link].

-

Creative Biolabs. Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link].

-

Quora. How does protein sequencing via Edman degradation work?. Retrieved from [Link].

-

Wikipedia (2024). Proline. Retrieved from [Link].

-

L'Italien, J. J., & Strickler, J. E. (1982). Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation. Analytical Biochemistry, 127(1), 198–212. Retrieved from [Link].

-

Mtoz Biolabs. 4 Steps of Edman Degradation. Retrieved from [Link].

-

Chemsrc. This compound | CAS#:4333-21-5. Retrieved from [Link].

-

Hale, J. E., & Jue, R. A. (1996). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 379–385). Humana Press. Retrieved from [Link].

-

Cohen, D. V., et al. (1986). Biological activity of parathyroid hormone antagonists substituted at position 13. Journal of Bone and Mineral Research, 1(3), 257-262. Retrieved from [Link].

-

Hale, J. E., & Jue, R. A. (2004). Identification of PTH-Amino Acids by HPLC. Methods in Molecular Biology, 251, 281-288. Retrieved from [Link].

-

GL Sciences Inc. Analysis of PTH-Amino acids. Retrieved from [Link].

-

ChemBK. L(-)-Proline. Retrieved from [Link].

-

Yee, J. A., & Sutton, J. K. (1989). Parathyroid hormone regulation of proline uptake by cultured neonatal mouse osteoblastlike cells. Journal of Bone and Mineral Research, 4(1), 23–27. Retrieved from [Link].

-

Masi, L., & Brandi, M. L. (2005). Molecular, biochemical and cellular biology of PTH anabolic action. Journal of Endocrinological Investigation, 28(8 Suppl), 37–40. Retrieved from [Link].

-

Heijboer, A. C., & Cavalier, E. (2020). Clinical Guidelines and PTH Measurement: Does Assay Generation Matter?. Endocrine Reviews, 41(5), bnaa014. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 145742, L-proline. Retrieved from [Link].

-

Fooding Group Limited. Physical and chemical properties of L-Proline. Retrieved from [Link].

-

Cavalier, E., et al. (2019). Parathyroid hormone results interpretation in the background of variable analytical performance. Annals of Translational Medicine, 7(Suppl 2), S47. Retrieved from [Link].

-

Inoue, H., et al. (1996). Determination of total hydroxyproline and proline in human serum and urine by HPLC with fluorescence detection. Biological & Pharmaceutical Bulletin, 19(2), 163-166. Retrieved from [Link].

-

El-Hattab, A. W., & Scaglia, F. (2018). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Bioscience, 23(1), 124-137. Retrieved from [Link].

-

Inglis, A. S. (1976). Improved conversion of thiazolinones to phenylthiohydantoins during amino acid sequence analysis. Journal of Chromatography A, 123(2), 482–485. Retrieved from [Link].

-

UniProt Consortium (2024). UniProtKB - P01270 (PTH_HUMAN). Retrieved from [Link].

-

Inglis, A. S., Duncan, M. W., Adams, P., & Tseng, A. (1992). Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure. Journal of Biochemical and Biophysical Methods, 25(2-3), 163–171. Retrieved from [Link].

-

Ferrari, S. L., et al. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. Journal of Biological Chemistry, 281(50), 38181-38188. Retrieved from [Link].

-

Phang, J. M. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Oncology, 9, 584. Retrieved from [Link].

-

Phang, J. M. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1007498. Retrieved from [Link].

-

Hayat, F., et al. (2020). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Plant Biology, 22(5), 754-766. Retrieved from [Link].

-

Al-Zaydi, K. M. (2013). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 18(1), 651-662. Retrieved from [Link].

Sources

- 1. uniprot.org [uniprot.org]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Improved conversion of thiazolinones to phenylthiohydantoins during amino acid sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 11. Synthesis of side chain-protected amino acid phenylthiohydantoins and their use in quantitative solid-phase Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formation of proline thiohydantoin with ammonium thiocyanate: progress towards a viable C-terminal amino-acid-sequencing procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C12H12N2OS | CID 854061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. glsciences.com [glsciences.com]

- 15. Improved analysis of PTH amino acids using a Thermo Scientific Hypersil GOLD HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]

- 16. Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the In Vitro Interplay of Parathyroid Hormone and L-Proline in Skeletal Biology

An In-Depth Technical Guide on the Biological Functions of PTH and L-Proline In Vitro

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parathyroid Hormone (PTH) and the amino acid L-proline are central figures in skeletal biology, yet their intricate interplay at the cellular level is often considered in isolation. This technical guide moves beyond a siloed view to present a synthesized understanding of their collaborative and individual biological functions in vitro. We will dissect the critical role of L-proline as a fundamental building block for the extracellular matrix and an emerging signaling molecule. Concurrently, we will explore PTH and its related peptide (PTHrP) as master regulators of skeletal cell fate and function via the PTH Type 1 Receptor (PTH1R). The core of this guide focuses on the "PTH-proline axis": the direct regulation of proline transport by PTH in osteoblasts and the synergistic roles of PTHrP signaling and proline availability in chondrocyte biology. By integrating mechanistic insights with field-proven experimental protocols, this document provides researchers and drug development professionals with a comprehensive framework for investigating and leveraging the PTH-proline relationship in bone and cartilage therapeutic strategies.

Foundational Concepts: The Pillars of the PTH-Proline Axis

The Multifaceted Roles of L-Proline in Cellular Physiology

L-proline is a proteinogenic amino acid distinguished by its unique cyclic structure, which imposes significant conformational constraints on proteins[1]. While classified as non-essential, its availability is critical for cells with high synthetic demands, such as those in skeletal tissues.

-

Structural Backbone of the Extracellular Matrix: Proline is an indispensable component of collagen, the most abundant protein in the body and the primary organic component of bone and cartilage.[1][] Its rigid ring structure is essential for the stability of the collagen triple helix.[3] The post-translational hydroxylation of proline to hydroxyproline is a critical step for collagen fibril assembly and stability.[3]

-

Metabolic Hub and Energy Source: Beyond its structural role, proline metabolism is integrated with central energy pathways. It can be oxidized in mitochondria to provide ATP, supporting cellular processes, particularly under nutrient-deprived conditions.[3][4][5]

-

Cellular Signaling and Proliferation: Emerging evidence highlights L-proline as more than a metabolite. It can act as a signaling molecule, modulating pathways such as the Extracellular Signal-Regulated Kinase (ERK) and mTOR pathways, thereby influencing cell proliferation and differentiation.[4][5][6] This is particularly relevant for stem cells and progenitor cells, where proline availability can be a key determinant of cell fate.[4]

Parathyroid Hormone (PTH) and PTHrP: Master Regulators of Skeletal Homeostasis

PTH, an 84-amino acid peptide from the parathyroid glands, and PTH-related protein (PTHrP), produced by a wide range of tissues, are the principal ligands for the PTH Type 1 Receptor (PTH1R).[7] The PTH1R is a class B G-protein-coupled receptor (GPCR) highly expressed in bone and kidney, where it plays a pivotal role in regulating mineral ion homeostasis and skeletal development.[7][8]

Activation of the PTH1R by PTH or PTHrP initiates several downstream signaling cascades:

-

Gαs/cAMP/PKA Pathway: The canonical pathway involves the activation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is a major mediator of PTH's effects on bone metabolism.[9][10]

-

Gαq/PLC/PKC Pathway: The receptor can also couple to Gαq, activating Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[9][10]

-

β-Arrestin-Mediated Signaling: Following activation, the PTH1R can recruit β-arrestins, which, in addition to mediating receptor desensitization and internalization, can serve as scaffolds for other signaling complexes, including the ERK1/2 pathway.[11]

The physiological outcome of PTH1R activation is highly context-dependent, influenced by the duration of the signal (intermittent vs. continuous) and the specific cell type.

The Core Directive: PTH's Command over Proline Metabolism in Osteoblasts

The anabolic effect of intermittent PTH administration on bone is a cornerstone of osteoporosis therapy. A key, yet often underappreciated, mechanism supporting this effect is the direct control PTH exerts over the building blocks of bone matrix, specifically L-proline.

Mechanism: PTH-Mediated Upregulation of Proline Transport

In vitro studies using primary cultures of osteoblast-like cells have definitively shown that PTH increases the uptake of L-proline.[12][13] The mechanism is not through the immediate synthesis of new transporter proteins, but rather through the stabilization of existing ones.

Causality of the Experimental Observation: Treatment of osteoblasts with the N-terminal fragment of PTH, bPTH-(1-34), leads to a significant increase in the initial velocity (Vmax) of proline transport without altering the transporter's affinity for proline (Km).[12] This effect is mimicked by dibutyryl-cAMP (DBcAMP), directly implicating the cAMP/PKA pathway.[12] Crucially, when protein synthesis is blocked with cycloheximide, PTH treatment markedly increases the half-life of the proline transport activity, demonstrating that the hormone acts by decreasing the degradation rate of the amino acid transporters.[12] The primary transporter implicated in this process is SLC38A2, which is vital for providing the proline required for the immense collagen synthesis that occurs during osteoblast differentiation.[14]

Caption: PTH signaling pathway leading to increased intracellular L-proline in osteoblasts.

Experimental Protocol: In Vitro Proline Uptake Assay

This protocol is designed to quantify the effect of PTH on L-proline transport in cultured osteoblasts, adapted from methodologies described in the literature.[12]

Objective: To measure the rate of radiolabeled L-proline uptake by osteoblast-like cells following treatment with PTH.

Materials:

-

Osteoblast-like cells (e.g., primary calvarial osteoblasts, MC3T3-E1)

-

Cell culture medium (e.g., α-MEM with 10% FBS)

-

Bovine PTH(1-34) fragment

-

Krebs-Ringer-HEPES (KRH) buffer

-

L-[³H]-proline (radiolabeled proline)

-

Unlabeled L-proline

-

0.1 M NaOH

-

Scintillation cocktail and vials

-

Scintillation counter

Step-by-Step Methodology:

-

Cell Culture: Plate osteoblast-like cells in 24-well plates and grow to confluence. Confluence is critical as it synchronizes the cells and mimics a more mature osteoblastic state.

-

Pre-treatment: Replace the culture medium with serum-free medium for 2-4 hours to reduce background signaling.

-

Hormone Treatment: Treat cells with the desired concentration of bPTH(1-34) (e.g., 24 nM) or vehicle control in serum-free medium for a specified duration (e.g., 6 hours). This timeframe allows for the hormone's effect on transporter stability to manifest.

-

Initiation of Uptake:

-

Wash the cell monolayers three times with pre-warmed KRH buffer to remove existing medium and amino acids.

-

Add KRH buffer containing a known concentration of L-[³H]-proline (e.g., 1 µCi/mL) and unlabeled L-proline. The total proline concentration should be below the Km of the transporter to ensure the measurement reflects initial transport velocity.

-

Incubate at 37°C for a short period (e.g., 2-5 minutes) to measure the initial linear rate of uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Immediately wash the cells three times with ice-cold KRH buffer to stop transport and remove extracellular radiolabel. This step is critical for accuracy.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well by adding 0.5 mL of 0.1 M NaOH and incubating for at least 30 minutes.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail, vortex, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content for each well (e.g., using a BCA assay).

-

Data Analysis:

-

Calculate the rate of proline uptake, typically expressed as pmol of proline/mg of protein/minute.

-

Compare the uptake rates between PTH-treated and control groups.

-

Self-Validating System: The protocol includes a vehicle control to establish a baseline transport rate. The use of a short uptake time ensures measurement of initial velocity, a true reflection of transporter activity. Normalizing data to total protein content accounts for any minor variations in cell number between wells.

The PTHrP-Proline Synergy in Chondrocyte Biology

In the cartilaginous growth plate, PTHrP is a paramount regulator, orchestrating the balance between chondrocyte proliferation and their terminal differentiation into hypertrophic chondrocytes.

Mechanism: PTHrP Signaling and Matrix Synthesis Dependence

PTHrP, acting through the PTH1R on chondrocytes, serves to maintain the cells in a proliferative, non-hypertrophic state. It achieves this by modulating the expression of key transcription factors and signaling pathways that control chondrocyte maturation.[15][16]

-

Inhibition of Hypertrophy: In vitro experiments demonstrate that PTHrP(1-40) can dose-dependently reduce the expression of hypertrophic markers like alkaline phosphatase (ALP) and Type X collagen in mesenchymal stem cell (MSC) chondrogenic pellet cultures under standard conditions.[15][17]

-

Proliferation Signal: PTHrP stimulates chondrocyte proliferation, in part by activating signaling pathways that lead to the upregulation of key cell cycle regulators like Cyclin D1.[18]

While PTHrP provides the "proliferate and synthesize" signal, the cell's ability to execute this command is fundamentally dependent on the availability of proline for the synthesis of the extensive cartilage matrix, which is rich in Type II collagen and aggrecan.[19][20] A deficiency in proline would blunt the anabolic and chondroprotective effects of PTHrP signaling.

Caption: PTHrP signaling in chondrocytes regulates cell fate and relies on L-proline for matrix synthesis.

Experimental Protocol: In Vitro Micromass Chondrogenesis Assay

This protocol allows for the assessment of factors influencing chondrocyte differentiation and matrix formation in a high-density culture system that mimics early cartilage condensation.

Objective: To evaluate the effect of PTHrP and proline availability on chondrocyte differentiation and extracellular matrix production.

Materials:

-

Primary chondrocytes or mesenchymal stem cells (e.g., ATDC5, primary limb bud cells)

-

Differentiation medium (e.g., DMEM/F12 with ITS supplement, dexamethasone, ascorbic acid)

-

PTHrP(1-40) fragment

-

24-well or 48-well culture plates

-

Alcian Blue 8GX stain (for glycosaminoglycans)

-

Paraformaldehyde (PFA) for fixation

-

Guanidine HCl for dye extraction

Step-by-Step Methodology:

-

Cell Seeding: Resuspend cells to a high density (e.g., 1-2 x 10⁷ cells/mL). Carefully spot a 10-20 µL droplet of the cell suspension into the center of each well.

-

Cell Adhesion: Incubate the plate for 2-3 hours in a humidified incubator to allow cells to adhere without the addition of medium. This high-density spot is the "micromass."

-

Initiate Differentiation: Gently add differentiation medium to each well. For experimental groups, supplement the medium with PTHrP at various concentrations (e.g., 1-100 pM)[17]. To test proline dependence, parallel experiments can be run in custom media with varying L-proline concentrations.

-

Culture and Treatment: Culture the micromasses for 7-14 days, replacing the medium with fresh treatment medium every 2-3 days.

-

Assessment of Matrix Production (Alcian Blue Staining):

-

Wash cultures with PBS.

-

Fix the cells with 4% PFA for 20 minutes.

-

Wash again and stain with 1% Alcian Blue in 0.1 N HCl for at least 4 hours or overnight. The acidic pH ensures specific staining of sulfated glycosaminoglycans.

-

Wash extensively with water to remove unbound dye. The intensity of the blue stain provides a qualitative measure of cartilage matrix deposition.

-

-

Quantification:

-

For quantitative analysis, extract the bound dye by adding 6 M Guanidine HCl to each well and incubating for 6 hours.

-

Read the absorbance of the extracted dye at ~620 nm.

-

-

Parallel Analyses: Sister cultures can be harvested for RNA or protein analysis to measure the expression of chondrogenic markers (e.g., COL2A1, ACAN) and hypertrophic markers (COL10A1, MMP13, ALP activity).

Advanced Concepts: Proline's Role in PTH1R Structure and Signaling

Beyond its role as a metabolite, proline residues play a direct structural role in the machinery of PTH signaling. The C-terminal tail of the PTH1R contains multiple proline-rich motifs (PxxP). These motifs do not bind the hormone but are critical for downstream signal transduction.

In vitro mutagenesis studies have shown that these proline-rich domains act as docking sites or scaffolds.[11] Following PTH binding, they are essential for the recruitment of β-arrestin2 and the subsequent scaffolding of the tyrosine kinase c-Src. This PTH1R-β-arrestin2-c-Src complex is a key mediator of the G-protein-independent activation of the ERK1/2 signaling pathway.[11] Deletion or mutation of these proline motifs abrogates this interaction and significantly diminishes PTH-induced ERK1/2 activation.[11] This reveals a sophisticated mechanism where the unique structural properties of proline are leveraged within the receptor itself to orchestrate specific downstream signaling events.

Data Summary

Table 1: Summary of PTH/PTHrP Effects on Proline Transport and Skeletal Cell Markers In Vitro

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| Proline Transport (Vmax) | Neonatal Mouse Osteoblasts | 24 nM bPTH-(1-34) for 6h | ~85% increase in initial velocity | [12] |

| Proline Transporter Half-life | Neonatal Mouse Osteoblasts | 24 nM bPTH-(1-34) | ~4-fold increase | [12] |

| Alkaline Phosphatase (ALP) Activity | Human MSC Chondrogenic Pellets | 10-1000 pM PTHrP(1-40) | Dose-dependent reduction | [17] |

| Chondrogenesis (Glycosaminoglycan) | Human MSC Chondrogenic Pellets | 1000 pM PTHrP(1-40) | Significant reduction | [17] |

| ERK1/2 Activation | HEK-293 cells with PTH1R | PTH(1-34) | Dependent on C-terminal proline-rich motifs | [11] |

Conclusion

The biological functions of PTH and L-proline in vitro are deeply intertwined, particularly within the context of skeletal cell biology. PTH is not merely a systemic hormone but a direct modulator of cellular nutrient uptake, enhancing the transport of L-proline in osteoblasts to fuel the synthesis of bone matrix. In chondrocytes, PTHrP signaling dictates cell fate, and its anabolic potential is contingent on a sufficient supply of proline to construct the cartilaginous framework. Furthermore, proline residues are integral to the structural and signaling capacity of the PTH receptor itself. For researchers and drug developers, recognizing and probing this PTH-proline axis is essential. It offers a more complete understanding of skeletal physiology and presents novel avenues for therapeutic intervention, where modulating both hormonal signals and substrate availability could yield synergistic benefits in treating diseases of bone and cartilage.

References

-

D’Aniello, C., et al. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. [Link]

-

El-Hattab, A. W. (2021). The Multifaceted Roles of Proline in Cell Behavior. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). L-Proline. PubChem Compound Database. [Link]

-

Yee, J. A., & Sutton, J. K. (1989). Parathyroid hormone regulation of proline uptake by cultured neonatal mouse osteoblastlike cells. Journal of Bone and Mineral Research. [Link]

-

Fischer, J., et al. (2010). Effect of parathyroid hormone-related protein in an in vitro hypertrophy model for mesenchymal stem cell chondrogenesis. Arthritis Research & Therapy. [Link]

-

Bounoutas, G. S., et al. (2021). Critical role of parathyroid hormone (PTH) receptor-1 phosphorylation in regulating acute responses to PTH. Proceedings of the National Academy of Sciences. [Link]

-

Fischer, J., et al. (2010). Effect of parathyroid hormone-related protein in an in vitro hypertrophy model for mesenchymal stem cell chondrogenesis. PubMed. [Link]

-

Zhang, Y., et al. (2021). Parathyroid Hormone 1 Receptor Signaling in Dental Mesenchymal Stem Cells: Basic and Clinical Implications. Frontiers in Cell and Developmental Biology. [Link]

-

Lombardi, G., et al. (2021). Parathyroid Hormone-Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases. International Journal of Molecular Sciences. [Link]

-

Yee, J. A. (1991). Parathyroid hormone alteration of free and tRNA-bound proline specific activities in cultured mouse osteoblast-like cells. Calcified Tissue International. [Link]

-

Dean, T., et al. (2017). PTH receptor-1 signalling—mechanistic insights and therapeutic prospects. Nature Reviews Endocrinology. [Link]

-

D'Autréaux, F., et al. (2011). Signaling of PTH via the PTH1R is complex and triggers various signaling outcomes. ResearchGate. [Link]

-

Shen, J., et al. (2022). SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation. eLife. [Link]

-

Rey, A., et al. (2006). Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation. Journal of Biological Chemistry. [Link]

-

Beier, F., et al. (2001). TGFβ and PTHrP Control Chondrocyte Proliferation by Activating Cyclin D1 Expression. Molecular Biology of the Cell. [Link]

-

Jilka, R. L. (2007). PTH and PTHrP Signaling in Osteoblasts. Bone. [Link]

-

Washington, J. M., et al. (2018). Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells. Development. [Link]

-

Nakayama, K., et al. (2009). Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo. Osteoarthritis and Cartilage. [Link]

-

Creative Diagnostics. (n.d.). Physiologic Functions of Parathyroid Hormone. Creative Diagnostics. [Link]

-

Gu, Y., et al. (2016). Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism. PLoS ONE. [Link]

-

de Paz-Lugo, P., et al. (2018). High glycine concentration increase collagen synthesis by articular chondrocytes in vitro. ResearchGate. [Link]

Sources

- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parathyroid Hormone 1 Receptor Signaling in Dental Mesenchymal Stem Cells: Basic and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proline-rich motifs in the parathyroid hormone (PTH)/PTH-related protein receptor C terminus mediate scaffolding of c-Src with beta-arrestin2 for ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parathyroid hormone regulation of proline uptake by cultured neonatal mouse osteoblastlike cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Parathyroid hormone alteration of free and tRNA-bound proline specific activities in cultured mouse osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SLC38A2 provides proline to fulfill unique synthetic demands arising during osteoblast differentiation and bone formation | eLife [elifesciences.org]

- 15. Effect of parathyroid hormone-related protein in an in vitro hypertrophy model for mesenchymal stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effect of parathyroid hormone-related protein in an in vitro hypertrophy model for mesenchymal stem cell chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TGFβ and PTHrP Control Chondrocyte Proliferation by Activating Cyclin D1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chondroprotective effect of the bioactive peptide prolyl-hydroxyproline in mouse articular cartilage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Parathyroid Hormone (PTH) - PTH1 Receptor Interaction: A Focus on the Multifaceted Roles of Proline

Executive Summary: The interaction between parathyroid hormone (PTH) and its receptor, PTH1R, is a cornerstone of calcium and phosphate homeostasis and a critical therapeutic target for metabolic bone diseases like osteoporosis. While the bioactive N-terminal fragment of PTH, PTH(1-34), orchestrates a complex signaling cascade upon binding to the Class B G protein-coupled receptor (GPCR), a nuanced understanding reveals a paradoxical role for the amino acid L-proline. Contrary to what a direct ligand-focused inquiry might suggest, the human PTH(1-34) peptide is devoid of proline residues. Instead, proline's influence is exerted through two distinct and functionally opposing mechanisms: its conspicuous absence in the ligand is crucial for maintaining the α-helical structure required for receptor activation, while proline-rich motifs located within the intracellular C-terminus of the PTH1R are indispensable for scaffolding key components of the β-arrestin-mediated signaling pathway. This guide provides a detailed exploration of the PTH-PTH1R system, dissecting the molecular architecture, binding kinetics, and divergent signaling pathways, with a specialized focus on the critical, yet indirect, roles of L-proline in defining receptor function and therapeutic potential.

Part 1: Molecular Architecture of the Ligand-Receptor Complex

The Ligand - Parathyroid Hormone (PTH)

Parathyroid hormone is an 84-amino acid endocrine hormone that regulates serum calcium and phosphate levels.[1] Its biological activity is primarily mediated by the N-terminal fragment, PTH(1-34), which is fully functional and used therapeutically as teriparatide.[1] The primary sequence of human PTH(1-34) is:

Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe

Notably, this sequence contains no proline residues. Structural studies using NMR and X-ray crystallography have shown that PTH(1-34), especially in a membrane-like environment, adopts a conformation with two primary α-helical domains.[2][3][4] This helical structure is considered the bioactive conformation, essential for proper receptor engagement and activation.[1][5]

The Receptor - PTH1R Architecture

The parathyroid hormone 1 receptor (PTH1R) is a canonical member of the Class B (or secretin) family of GPCRs. Its structure is characterized by two principal domains:

-

N-terminal Extracellular Domain (ECD): A large, structured domain of approximately 160 amino acids that protrudes into the extracellular space. It is stabilized by three disulfide bonds and serves as the initial docking site for the hormone.[6]

-

Transmembrane Domain (TMD): Comprising seven α-helical segments that span the cell membrane, connected by intracellular and extracellular loops. This domain is responsible for transducing the ligand binding signal across the membrane to activate intracellular signaling partners.[6][7]

The Binding Mechanism: A Two-Site Model

The interaction between PTH(1-34) and PTH1R is best described by a two-step, two-site binding model:[1][8]

-

"Affinity Trap": The C-terminal portion of the PTH(1-34) peptide (approximately residues 15-34) first binds with high affinity to the receptor's ECD. This interaction acts as an "affinity trap," tethering the ligand to the cell surface and increasing its local concentration.[9]

-

Activation: Subsequently, the N-terminal portion of the PTH peptide (residues 1-14), which contains the primary signaling determinants, inserts into the TMD bundle. This binding event induces a conformational change in the receptor, shifting it to an active state and enabling the coupling of intracellular G proteins.[1][8]

Part 2: The Dichotomy of Proline's Influence

Proline's unique cyclic structure imposes significant conformational constraints on a peptide backbone.[10] Its pyrrolidine ring prevents the formation of the hydrogen bonds necessary to stabilize α-helical structures, often forcing a "kink" or break in the helix.[10] This principle underpins the dual nature of proline's role in the PTH/PTH1R system.

Proline as a Negative Determinant in the Ligand

The absence of proline in the PTH(1-34) sequence is not a passive trait but a crucial structural requirement. The extended α-helical conformation of the peptide is essential for its biological activity.[5] Introducing proline into this structure is detrimental. Studies involving mutagenesis have shown that substituting key residues within PTH with proline results in a dramatic loss of biological function. For example:

-

A naturally occurring Ser-to-Pro mutation in the pre-pro-PTH sequence prevents proper cleavage by signal peptidase, leading to impaired hormone synthesis and secretion.[11]

-

Experimental substitution of Methionine at position 8 (Met-8) with proline was shown to abolish the peptide's ability to stimulate PTH1R.[12]

These findings underscore that the structural integrity of the PTH α-helix is paramount, and the introduction of a helix-breaking proline residue disrupts the precise geometry required for effective interaction with both the ECD and TMD binding pockets of the receptor.

Proline as a Positive Determinant in the Receptor C-Terminus

In stark contrast to its role in the ligand, proline is a key functional component of the PTH1R itself. The intracellular C-terminal tail of the receptor contains four distinct proline-rich motifs (PxxP).[13] These motifs serve as critical docking sites for proteins containing Src Homology 3 (SH3) domains.

A pivotal study demonstrated that upon PTH stimulation, these proline-rich domains are essential for the recruitment and scaffolding of the non-receptor tyrosine kinase c-Src with β-arrestin2.[13] This scaffolding function is the mechanistic basis for a distinct, G-protein-independent signaling pathway that culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[13] Mutation of these proline residues to alanine abolishes the receptor's ability to mediate this signal, confirming their indispensable role.[13]

Part 3: PTH1R Signaling: From G-Proteins to β-Arrestin Scaffolds

Activation of PTH1R by PTH initiates multiple downstream signaling pathways that are responsible for its diverse physiological effects.

G-Protein-Mediated Signaling

Upon activation, PTH1R primarily couples to two heterotrimeric G proteins:

-

Gαs: This stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to mediate most of PTH's classic effects on calcium and phosphate transport.

-

Gαq: This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).

β-Arrestin-Mediated Signaling

Independent of G-protein coupling, ligand-bound PTH1R can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. In the case of PTH1R, β-arrestin2 does not merely desensitize the receptor but acts as a signal transducer. It physically links to c-Src, a process facilitated by the proline-rich motifs in the receptor's C-terminus, leading to the activation of the ERK1/2 pathway.[13]

Integrated Signaling Pathway Diagram

The following diagram illustrates the divergent signaling pathways emanating from the activated PTH1R, highlighting the unique role of the proline-rich domain.